molecular formula C9H17N3O3 B1411373 Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate CAS No. 1309207-05-3

Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate

Cat. No.: B1411373
CAS No.: 1309207-05-3
M. Wt: 215.25 g/mol
InChI Key: LKMSPPMVVCKIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction parameters and purification processes .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate is unique due to the presence of the N-hydroxycarbamimidoyl group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSPPMVVCKIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate

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